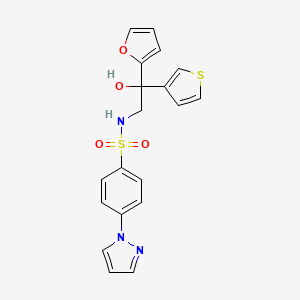

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core linked to an ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-3-yl substituents, with a pyrazole ring at the para position of the benzene ring. The structural complexity arises from the integration of three distinct heterocycles (furan, thiophene, pyrazole), which confer unique electronic and steric properties. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in hydrogen bonding and solubility modulation.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c23-19(15-8-12-27-13-15,18-3-1-11-26-18)14-21-28(24,25)17-6-4-16(5-7-17)22-10-2-9-20-22/h1-13,21,23H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOODSXIEIJVTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan-2-yl and thiophen-3-yl intermediates: These intermediates can be synthesized through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack reaction.

Coupling reactions: The intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired hydroxyethyl linkage.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group may yield the corresponding amine derivative.

Scientific Research Applications

Research indicates that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibits several biological activities, primarily in the fields of antimicrobial , anticancer , and anti-inflammatory applications.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, a related sulfonamide compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound's structural components may contribute to its anticancer properties. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways. For example, studies have highlighted that certain pyrazole-based compounds activate caspases, leading to programmed cell death in tumor cells .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also exhibit anti-inflammatory effects. The presence of furan and thiophene moieties is believed to enhance its ability to inhibit inflammatory mediators, potentially making it useful in treating inflammatory diseases .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic synthesis methods. Key steps may include:

- Formation of the Furan and Thiophene Rings : These rings can be synthesized using cyclization reactions involving appropriate precursors.

- Introduction of the Pyrazole Moiety : This can be achieved through condensation reactions with hydrazine derivatives.

- Sulfonamide Formation : The final step usually involves the reaction of the resulting amine with sulfonyl chlorides to form the sulfonamide bond.

These synthetic routes are crucial for producing the compound in sufficient quantities for research purposes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Efficacy Study : A recent study tested various derivatives of sulfonamides, including those similar to this compound, against common pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : In vitro studies on cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability through apoptosis induction mechanisms .

- Inflammation Model Testing : Animal models treated with related compounds showed reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Features

The target compound is compared below with structurally related sulfonamide derivatives:

Key Observations :

- Substituent Effects : The hydroxyethyl group introduces polarity, contrasting with the lipophilic difluorophenyl or methyl groups in analogs.

Spectroscopic Properties

- IR Spectroscopy: Target Compound: Expected S=O stretches (1300–1350 cm⁻¹ and 1150–1200 cm⁻¹), -OH stretch (3200–3600 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹). Thiazole Derivatives: Likely show C=S (~1250 cm⁻¹) and NH stretches, similar to triazole-thiones .

Electronic and Physicochemical Properties

- The pyrazole’s adjacent nitrogen atoms increase hydrogen-bonding capacity versus triazoles or thiazoles.

- Lipophilicity : The thiophene and furan groups may confer moderate lipophilicity, intermediate between highly polar (e.g., hydroxyethyl) and lipophilic (e.g., difluorophenyl) derivatives.

Research Implications

The target compound’s structural complexity positions it as a candidate for applications requiring multifunctional interactions, such as enzyme inhibition or material science. Its heterocyclic diversity contrasts with simpler analogs in and , which prioritize specific functionalities (e.g., C=S in triazole-thiones for metal chelation ). Further studies should explore synthesis optimization (e.g., via methods in ) and comparative bioactivity profiling.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and presenting data in a structured manner.

Compound Overview

Molecular Formula : C15H16N4O3S

Molecular Weight : 348.38 g/mol

CAS Number : 2034483-42-4

Purity : Typically around 95%

This compound incorporates a furan ring, a thiophene ring, and a benzenesulfonamide moiety, which contribute to its diverse biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the pyrazole and thiophene rings suggests potential effectiveness against various bacterial strains. For instance, derivatives of related pyrazoles have shown antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values often ranging from 2.5 to 20 µg/mL for effective compounds .

Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Studies have demonstrated that compounds containing pyrazole can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds similar to this compound have exhibited anti-inflammatory effects by stabilizing red blood cell membranes and reducing pro-inflammatory cytokine production .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, which aligns with its antimicrobial properties .

Comparative Analysis

To better understand the unique attributes of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene group | Limited antimicrobial activity |

| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan group | Altered reactivity |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Sulfonamide replaced by amide | Potentially reduced biological activity |

The combination of furan, thiophene, and sulfonamide groups in this compound provides distinct chemical properties that enhance its biological efficacy compared to these analogs.

Case Studies

- Antimicrobial Efficacy : A study on related compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values as low as 10 µg/mL for certain derivatives .

- Cytotoxicity in Cancer Cells : In vitro studies showed that compounds with similar structures induced significant cytotoxic effects on various cancer cell lines, leading to IC50 values below 100 µM .

Q & A

Q. Why do some studies report potent antimicrobial activity for this compound, while others show negligible effects?

- Answer : Discrepancies arise from strain-specific susceptibility (e.g., Gram-positive vs. Gram-negative bacteria) or assay variations (e.g., broth microdilution vs. agar diffusion). Re-evaluate minimum inhibitory concentrations (MICs) under standardized CLSI guidelines. Check for biofilm formation interference, which may reduce apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.